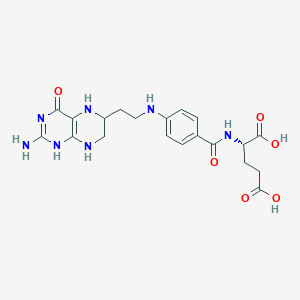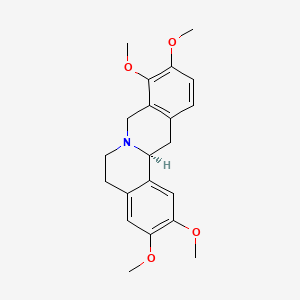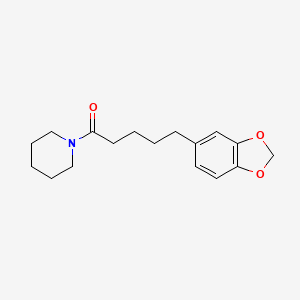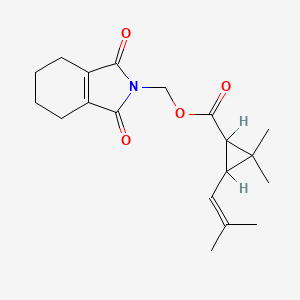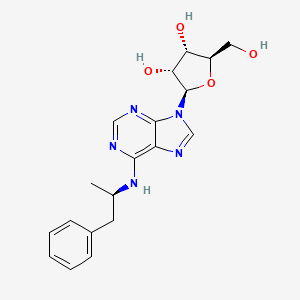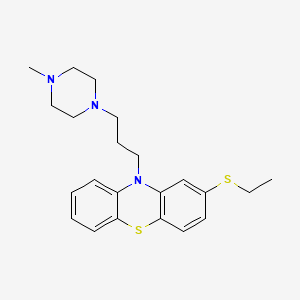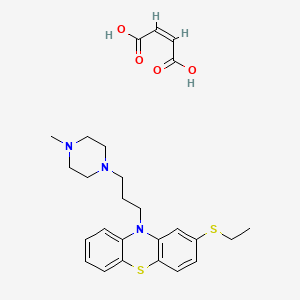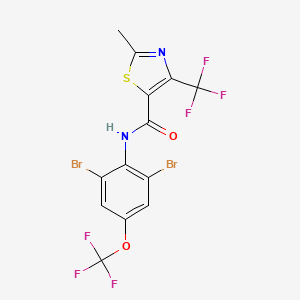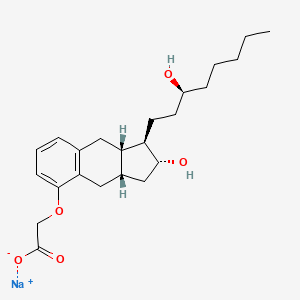
Treprostinil sódico
Descripción general
Descripción
El treprostinil sódico es un análogo tricíclico de la prostaciclina, químicamente estable. Se utiliza principalmente como vasodilatador para tratar la hipertensión arterial pulmonar promoviendo la dilatación de los lechos vasculares arteriales pulmonares y sistémicos e inhibiendo la agregación plaquetaria . El this compound está disponible en diversas formulaciones, incluidas subcutánea, intravenosa, inhalada y oral .
Aplicaciones Científicas De Investigación
El treprostinil sódico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos vasodilatadores y los análogos de la prostaciclina.
Biología: Investigado por sus efectos en las vías de señalización celular y la agregación plaquetaria.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
El treprostinil sódico ejerce sus efectos promoviendo la vasodilatación de los lechos vasculares arteriales pulmonares y sistémicos e inhibiendo la agregación plaquetaria . Actúa como un análogo estable de la prostaciclina, una prostaglandina que funciona como un agente antitrombótico y un potente vasodilatador . Los principales objetivos moleculares incluyen los receptores de prostaciclina en las células musculares lisas vasculares, lo que conduce a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) y la consiguiente vasodilatación .
Compuestos similares:
Epoprostenol: Otro prostaciclina sintética utilizada para tratar la hipertensión arterial pulmonar.
Iloprost: Un análogo de la prostaciclina utilizado para indicaciones similares pero con diferentes propiedades farmacocinéticas.
Unicidad del this compound: El this compound es único debido a su estabilidad química, su vida media más larga y su disponibilidad en múltiples formulaciones (subcutánea, intravenosa, inhalada y oral). Estas propiedades proporcionan más opciones de tratamiento y mejoran el cumplimiento del paciente .
Safety and Hazards
Direcciones Futuras
Treprostinil is available in three different formulations and four different routes of administration: Remodulin® (treprostinil sodium, intravenous and subcutaneous administration), Tyvaso® (treprostinil sodium, inhaled administration), and Orenitram® (treprostinil diolamine, oral administration) for the treatment of pulmonary arterial hypertension (PAH) . The future directions of Treprostinil sodium could involve exploring its efficacy in other routes of administration or in combination with other drugs.
Análisis Bioquímico
Biochemical Properties
Treprostinil sodium promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various enzymes and proteins, including prostaglandin E receptor 2 (EP2), prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to various biochemical reactions that contribute to its therapeutic effects.
Cellular Effects
Treprostinil sodium exerts significant effects on various types of cells and cellular processes. It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Treprostinil sodium involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Treprostinil sodium change over time. The stability of diluted Treprostinil sodium was assessed over a 76-hour period at 40 degrees Celsius and 75% relative humidity . This study provides valuable information on the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Treprostinil sodium vary with different dosages in animal models . In vivo studies have found that administration of Treprostinil resulted in a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .
Metabolic Pathways
Treprostinil sodium is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Treprostinil sodium is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Given its role in various cellular and molecular processes, it is likely that it is directed to specific compartments or organelles within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del treprostinil implica pasos clave como la transposición de Claisen y las reacciones catalíticas de Pauson–Khand. Estas reacciones se llevan a cabo en flujo continuo utilizando un reactor de flujo de tapón, lo que mejora los rendimientos y la selectividad . La síntesis comienza a partir de (S)-epiclorhidrina e implica 12 pasos lineales para lograr un rendimiento global del 14% .
Métodos de producción industrial: La producción industrial de treprostinil sódico implica la preparación de su forma cristalina, lo que garantiza una mejor estabilidad e higroscopicidad. El proceso incluye el uso de un sistema de disolventes mixtos de disolventes orgánicos y agua para lograr la forma cristalina deseada .
Análisis De Reacciones Químicas
Tipos de reacciones: El treprostinil sódico sufre diversas reacciones químicas, que incluyen:
Reducción: Implica la eliminación de oxígeno o la adición de hidrógeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Los reactivos comunes incluyen agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos o nucleófilos bajo condiciones específicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Treprostinil sodium can be achieved through a multi-step process that involves the conversion of various starting materials into the final product. The key steps in this pathway include the synthesis of the intermediate compound, treprostinil, which is then converted into Treprostinil sodium through a salt formation reaction.", "Starting Materials": [ "3,4-Dihydroxybenzaldehyde", "2-methoxyphenol", "Ethyl 3-oxobutanoate", "Sodium borohydride", "Sodium hydroxide", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: 3,4-Dihydroxybenzaldehyde is reacted with 2-methoxyphenol in the presence of sodium hydroxide to form the intermediate compound, 2-(3,4-dihydroxybenzylidene)-3-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.", "Step 2: The intermediate compound is then reacted with ethyl 3-oxobutanoate in the presence of methanesulfonic acid to form treprostinil.", "Step 3: Treprostinil is then converted into Treprostinil sodium through a salt formation reaction. This involves the addition of sodium bicarbonate to a solution of treprostinil in water and ethanol, followed by the addition of sodium chloride to form Treprostinil sodium." ] } | |
| 289480-64-4 | |
Fórmula molecular |
C23H34NaO5 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate |
InChI |
InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/t16-,17-,18+,19-,21+;/m0./s1 |
Clave InChI |
RCKWZOAISRYANP-ZSESPEEFSA-N |
SMILES isomérico |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+] |
SMILES canónico |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
Apariencia |
Solid powder |
Pictogramas |
Acute Toxic; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
81846-19-7 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate Orenitram Remodulin trepostinil sodium treprostinil treprostinil diethanolamine treprostinil diolamin treprostinil diolamine treprostinil sodium UT-15 UT-15C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


